2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine
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Overview
Description
2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine is an organic compound that belongs to the class of pyrimidines and pyridines This compound is characterized by the presence of a fluorophenyl group, a pyridine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridine
- **Methyl [4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methylcarbamate
Uniqueness
2-{6-[2-(4-Fluorophenyl)ethyl]pyridin-3-YL}-5-pentylpyrimidine is unique due to its specific combination of a fluorophenyl group, a pyridine ring, and a pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
110347-58-5 |
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Molecular Formula |
C22H24FN3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[6-[2-(4-fluorophenyl)ethyl]pyridin-3-yl]-5-pentylpyrimidine |
InChI |
InChI=1S/C22H24FN3/c1-2-3-4-5-18-14-25-22(26-15-18)19-9-13-21(24-16-19)12-8-17-6-10-20(23)11-7-17/h6-7,9-11,13-16H,2-5,8,12H2,1H3 |
InChI Key |
IEFUMMSPSQCCPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=C(N=C1)C2=CN=C(C=C2)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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